molecular formula C13H11N3 B2584590 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-83-6

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2584590
CAS No.: 56921-83-6
M. Wt: 209.252
InChI Key: FXPRTYODRQWLLM-UHFFFAOYSA-N
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Description

Overview of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold

The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system consisting of an imidazole (B134444) ring fused to a pyrimidine (B1678525) ring. This arrangement creates a planar, aromatic system that is of significant interest to researchers. rsc.orgnih.gov Derivatives of this scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govontosight.ai The scaffold's rigid structure and the specific arrangement of its nitrogen atoms make it a versatile platform for developing compounds that can interact with various biological receptors. dergipark.org.tr Furthermore, many imidazo[1,2-a]pyrimidine derivatives possess interesting photophysical properties, such as fluorescence, making them candidates for use as organic fluorophores, biomarkers, and photochemical sensors. nih.govnih.govresearchgate.net

Research Context of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine within the Imidazo[1,2-a]pyrimidine Class

Within the broad class of imidazo[1,2-a]pyrimidines, the specific derivative this compound serves as a key subject of study. The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the scaffold significantly influences its electronic and steric properties. This substituent can modulate the compound's reactivity and its photophysical characteristics. Research into this specific molecule and its analogues helps to elucidate structure-activity relationships and structure-property relationships within the wider family of 2-aryl-imidazo[1,2-a]pyrimidines. Studies on related compounds have shown that substitution at the 2-position with an aryl group is a common strategy for tuning fluorescent properties and biological activity. nih.govresearchgate.net

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRTYODRQWLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the imidazo[1,2-a]pyrimidine (B1208166) scaffold. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete structure of the molecule.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons, their chemical environments, and their proximity to other protons within the molecule. In the ¹H NMR spectrum of imidazo[1,2-a]pyrimidine derivatives, the protons on the heterocyclic core and the substituent groups exhibit characteristic chemical shifts (δ) in parts per million (ppm).

For the imidazo[1,2-a]pyrimidine ring system, the protons typically appear as distinct signals in the aromatic region of the spectrum. The H-5 and H-7 protons of the pyrimidine (B1678525) ring often present as doublets or doublet of doublets due to coupling with each other and with the H-6 proton. The H-3 proton on the imidazole (B134444) ring characteristically appears as a singlet.

In the case of 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine, the protons of the 4-methylphenyl (p-tolyl) group are also observed. The methyl group protons typically resonate as a singlet in the upfield region (around 2.4 ppm), while the aromatic protons of the phenyl ring appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Imidazo[1,2-a]pyrimidine Analogues. tci-thaijo.orgnih.govacs.org
Proton2-Phenylimidazo[1,2-a]pyridine7-Methyl-2-phenylimidazo[1,2-a]pyridine tci-thaijo.org2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine tci-thaijo.org
H-37.87 (s)7.80 (s)7.79 (s)
Pyrimidine/Pyridine (B92270) Ring Protons6.77-8.13 (m)6.62-8.00 (m)6.76-8.11 (m)
Phenyl Ring Protons7.31-7.98 (m)7.30-7.94 (m)6.99 (d), 7.90 (d)
Substituent Protons-2.40 (s, -CH₃)3.86 (s, -OCH₃)

Note: The specific chemical shifts for this compound may vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

In the ¹³C NMR spectrum of this compound, the carbons of the fused heterocyclic system and the phenyl ring resonate in the downfield region (typically >100 ppm), characteristic of sp² hybridized carbons. The carbon of the methyl group appears in the upfield region (around 20-30 ppm). The quaternary carbons, those not bonded to any hydrogen atoms, often show signals of lower intensity.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Imidazo[1,2-a]pyrimidine Analogues. nih.govnih.govresearchgate.net
Carbon2-Phenylimidazo[1,2-a]pyridine2-(4-Bromophenyl)imidazo[1,2-a]pyridine tci-thaijo.org2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine tci-thaijo.org
Imidazo[1,2-a]pyridine (B132010) Core~108-146108.1, 112.8, 117.7, 125.1, 125.5, 144.7, 145.8107.3, 112.4, 114.3, 117.3, 124.4, 125.6, 145.6, 145.7
Phenyl Ring~126-134122.0, 127.7, 131.7, 132.6126.5, 127.2, 159.8
Substituent Carbon--55.4 (-OCH₃)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=N and C=C stretching vibrations: These are characteristic of the aromatic and heteroaromatic rings and are observed in the 1650-1450 cm⁻¹ region. nih.gov

C-H bending vibrations: These occur in the fingerprint region (below 1500 cm⁻¹) and are unique for a particular compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govnih.gov In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of its molecular formula. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the fragmentation of the imidazo[1,2-a]pyrimidine core and the loss of the methylphenyl group can be observed. nih.govresearchgate.net

Advanced Spectroscopic Techniques in Imidazo[1,2-a]pyrimidine Research

Beyond the fundamental techniques, advanced spectroscopic methods are also employed in the study of imidazo[1,2-a]pyrimidines. These include:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural assignments, especially for complex analogues.

Fluorescence Spectroscopy: The imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine systems are known to be fluorescent. optica.org Fluorescence spectroscopy can be used to study their photophysical properties and for quantitative analysis at very low concentrations.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental spectroscopy. nih.govsemanticscholar.org Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions, which aids in the interpretation of experimental spectra and provides deeper insights into the electronic structure of the molecule. nih.gov

Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a quantitative description of the geometric and electronic properties of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the molecular structure and electronic properties of heterocyclic compounds. nih.govnih.gov For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) system, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the optimized molecular geometry. nih.govresearchgate.net These studies calculate key structural parameters like bond lengths and bond angles. The correlation between theoretical calculations and experimental data, where available, validates the computational model and provides a reliable foundation for further analysis of the molecule's electronic characteristics. nih.govresearchgate.net DFT is instrumental in clarifying the correlation between the molecular structures of these compounds and their potential activities. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.orgnumberanalytics.com The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgnumberanalytics.com For imidazo[1,2-a]pyrimidine derivatives, the distribution of these orbitals reveals regions susceptible to electrophilic and nucleophilic attack. Typically, the HOMO is localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the pathways of charge transfer within the molecule. malayajournal.org

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy indicates a better electron acceptor.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A small gap signifies high reactivity. malayajournal.orgnumberanalytics.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates electron-rich areas (negative potential) prone to electrophilic attack, blue signifies electron-poor areas (positive potential) susceptible to nucleophilic attack, and green represents neutral regions. researchgate.netsemanticscholar.orgresearchgate.net For imidazo[1,2-a]pyrimidine systems, MEP maps often reveal that the negative potential is concentrated around nitrogen atoms, identifying them as likely sites for hydrogen bonding and interactions with electrophiles. semanticscholar.org Conversely, positive potentials are generally found around hydrogen atoms. researchgate.netsemanticscholar.org This analysis is instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding. nih.gov

Color CodeElectrostatic PotentialInterpretation
Red NegativeElectron-rich region, susceptible to electrophilic attack. researchgate.netsemanticscholar.org
Blue PositiveElectron-poor region, susceptible to nucleophilic attack. researchgate.netsemanticscholar.org
Green NeutralRegion of zero potential. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. nih.govresearchgate.net This analysis identifies bond critical points (BCPs) which characterize the nature of interatomic interactions. nih.gov Complementing QTAIM, the Reduced Density Gradient (RDG) analysis is used to visualize and characterize non-covalent interactions. nih.gov By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) are shown in blue.

Weak van der Waals interactions are depicted in green.

Strong repulsive interactions (e.g., steric clashes) are colored red.

This combined approach offers a detailed picture of the bonding and non-covalent interactions that stabilize the molecular structure of this compound. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, particularly its interactions with biological macromolecules. nih.govsemanticscholar.org

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein or enzyme. nih.govmdpi.com For imidazo[1,2-a]pyrimidine derivatives, docking studies are essential for identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. These studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. MD simulations model the motion of atoms and molecules, providing a dynamic picture of the ligand-receptor complex. mdpi.com These simulations can confirm the stability of crucial interactions identified in docking studies and provide a more realistic representation of the binding event in a physiological environment. nih.govsemanticscholar.org Together, these modeling techniques are invaluable in the rational design of new imidazo[1,2-a]pyrimidine-based therapeutic agents.

Molecular Docking Studies for Receptor Binding Interactions

Molecular docking studies are a cornerstone of computational drug design, offering insights into the binding affinities and interaction patterns between a ligand and a target receptor. For this compound and its derivatives, these in silico techniques have been instrumental in elucidating their potential as therapeutic agents by predicting their binding modes within the active sites of various biological targets.

Research has shown that imidazo[1,2-a]pyrimidine derivatives can effectively dock into the active sites of microbial enzymes, suggesting a potential mechanism for their antimicrobial activity. mdpi.comnih.govsemanticscholar.org For instance, in studies targeting microbial enzymes, derivatives of 2-(p-tolyl)imidazo[1,2-a]pyrimidine have demonstrated favorable binding energies and interactions with key amino acid residues. nih.gov These interactions often involve hydrogen bonds and hydrophobic interactions, which are crucial for the stabilization of the ligand-receptor complex. nih.gov

In the context of anticancer research, molecular docking has been employed to investigate the interactions of imidazo[1,2-a]pyridine (B132010) derivatives with proteins such as the microtubule affinity regulating kinase 4 (MARK4), which is overexpressed in various cancers. nih.gov While this study focused on the imidazo[1,2-a]pyridine core, the principles of ligand binding can be extrapolated to the pyrimidine (B1678525) analogues. The phenothiazine-containing imidazo[1,2-a]pyridine derivatives showed significant binding affinities, indicating their potential as MARK4 inhibitors. nih.gov

Furthermore, docking studies have been utilized to explore the potential of imidazo[1,2-a]pyrimidine derivatives as inhibitors of enzymes relevant to viral infections. For example, in the pursuit of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) inhibitors, molecular modeling of imidazo[1,2-a]pyrimidine Schiff base derivatives revealed remarkable binding affinities to the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov

The following table summarizes representative molecular docking results for imidazo[1,2-a]pyrimidine derivatives against various protein targets.

Compound DerivativeProtein TargetBinding Affinity (kcal/mol)Interacting ResiduesPotential Application
Imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1Not specifiedAntiviral (SARS-CoV-2)
Imidazo[1,2-a]pyrimidine Schiff baseSpike Protein-7.3Not specifiedAntiviral (SARS-CoV-2)
2-(p-tolyl)imidazo[1,2-a]pyrimidine derivativeS. aureus target (PDB ID: 4URM)Not specifiedARG84(A) (hydrophobic interactions)Antimicrobial
Phenothiazine-imidazo[1,2-a]pyridine derivativeMARK4Not specifiedNot specifiedAnticancer

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonding and van der Waals forces.

In the crystal structure of related pyrimidine derivatives, Hirshfeld surface analysis has shown that H···H, N···H, C···H, and S···H contacts can account for a significant percentage of the total intermolecular interactions. researchgate.net The enrichment ratios calculated from this analysis highlight the propensity of certain atomic pairs to form contacts, with values greater than unity indicating a higher-than-average likelihood of interaction. mdpi.com

While specific Hirshfeld surface analysis data for this compound was not found in the reviewed literature, the findings from analogous structures provide a strong indication of the types of intermolecular forces that govern its solid-state architecture. The presence of aromatic rings and heteroatoms suggests that π-π stacking and hydrogen bonding are likely to be key features in its crystal packing. researchgate.net

The following table outlines the typical contributions of various intermolecular contacts to the Hirshfeld surface of related heterocyclic compounds.

Intermolecular ContactTypical Contribution (%)
H···HVariable
N···H / H···NSignificant
C···H / H···CSignificant
π-π stackingPresent

Prediction of Molecular Properties for Research Design

In the early stages of drug discovery, the in silico prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for identifying candidates with favorable pharmacokinetic profiles. Several computational tools and rules, such as Lipinski's rule of five, are employed to assess the potential of a compound to be developed into an orally active drug. nih.govrjptonline.org

For 2-(p-tolyl)imidazo[1,2-a]pyrimidine and its derivatives, ADMET predictions have been performed to evaluate their drug-like characteristics. mdpi.comnih.gov These studies often utilize online servers and software to calculate various physicochemical parameters, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.govnih.gov

Research on a series of imidazo[1,2-a]pyrimidine derivatives, including the 2-(p-tolyl) variant, has shown that these compounds generally exhibit promising pharmacokinetic and safety profiles. mdpi.comnih.gov For instance, they often comply with Lipinski's rule of five, suggesting good oral bioavailability. nih.gov The TPSA, a descriptor related to the permeability of a molecule through cell membranes, is also a key parameter evaluated in these studies. researchgate.net

The following table presents a summary of predicted drug-likeness and ADMET properties for representative imidazo[1,2-a]pyrimidine derivatives.

Parameter2-(p-tolyl)imidazo[1,2-a]pyrimidine DerivativeLipinski's Rule of FiveVeber's RuleEgan's Rule
Molecular Weight ( g/mol )CompliantCompliantCompliantCompliant
MLogPCompliantCompliantNot ApplicableCompliant
Hydrogen Bond AcceptorsCompliantCompliantNot ApplicableNot Applicable
Hydrogen Bond DonorsCompliantCompliantNot ApplicableNot Applicable
TPSA (Ų)CompliantNot ApplicableCompliantCompliant
Rotatable BondsCompliantNot ApplicableCompliantNot Applicable

Non-linear optics (NLO) is a field of study that investigates the interaction of intense light with matter, leading to a range of phenomena with applications in optical communications, data storage, and bio-imaging. The NLO response of a material is governed by its hyperpolarizability at the molecular level.

Computational quantum chemical methods are frequently used to predict the NLO properties of novel organic molecules. These calculations can provide valuable insights into the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response.

While specific hyperpolarizability calculations for this compound were not prominently featured in the surveyed literature, studies on related imidazo[4,5-b]pyridine derivatives have demonstrated that this class of compounds can exhibit significant NLO properties. researchgate.net The NLO response in these molecules is often attributed to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups. researchgate.net

The π-conjugated system of the imidazo[1,2-a]pyrimidine core, coupled with the potential for charge transfer between the pyrimidine and phenyl rings, suggests that this compound could possess interesting NLO properties. Theoretical calculations would be necessary to quantify its hyperpolarizability and assess its potential for NLO applications. The photophysical properties, such as fluorescence, of imidazo[1,2-a]pyridines have been explored, indicating their potential as fluorescent materials. ijrpr.com

The table below outlines the key parameters often investigated in the computational assessment of NLO properties.

NLO PropertyDescriptionRelevance
Dipole Moment (μ)A measure of the separation of positive and negative charges in a molecule.Influences molecular packing and solubility.
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an electric field.Relates to the linear optical properties.
First-order Hyperpolarizability (β)A measure of the second-order NLO response of a molecule.Determines the efficiency of second-harmonic generation and other NLO phenomena.

Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar

Anti-Inflammatory Mechanisms of Action (e.g., COX-1/COX-2 Inhibition)

The anti-inflammatory properties of pyrimidine (B1678525) derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—key mediators of inflammation. nih.gov Like many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of both COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) E2 (PGE2) production. nih.gov

Research into imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar to imidazo[1,2-a]pyrimidines, has shown that these scaffolds are promising candidates for selective COX-2 inhibitors. nih.govnih.gov The development of selective COX-2 inhibitors is a significant area of interest because the COX-1 isoform is involved in physiological functions, such as protecting the stomach lining. In contrast, COX-2 is primarily associated with pathological inflammation. nih.gov Non-selective inhibition of both enzymes can lead to gastrointestinal side effects. nih.gov

Studies on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated potent and selective COX-2 inhibition. nih.gov For instance, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine showed a very high potency and selectivity against the COX-2 enzyme. nih.gov The presence of the SO2Me group was identified as a key pharmacophore that fits into a secondary pocket of the COX-2 active site, which is a characteristic feature of selective COX-2 inhibitors. nih.gov

While direct studies on 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine are limited, the existing research on related heterocyclic compounds suggests that its anti-inflammatory action likely involves the inhibition of COX enzymes, with a potential for COX-2 selectivity. dergipark.org.trresearchgate.net The design and synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives with two adjacent aryl groups have been explored to enhance their anti-inflammatory activities and COX-2 selectivity. dergipark.org.tr

Table 1: COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50)
5a 0.13 114.3
5d 0.08 321.3
5h 0.09 223.7
5i 0.11 227.3
5k 0.09 225.9
5n 0.07 508.6
5q 0.08 277.5
5r 0.08 291.3
5s 0.09 228.9
5t 0.09 231.1

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are structurally related to the subject compound. nih.gov

Antimicrobial Research Pathways

The imidazo[1,2-a]pyrimidine scaffold is a key structural component in a variety of compounds that have been investigated for their antimicrobial properties. nih.govderpharmachemica.com

A significant body of research has been dedicated to synthesizing and evaluating imidazo[1,2-a]pyrimidine derivatives for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.govjst.go.jp Some of these derivatives have demonstrated potent antimicrobial effects. nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the phenyl rings of these compounds is a critical determinant of their biological activity. dergipark.org.trnih.gov For instance, an increase in the molar refractivity of the substitution pattern has been shown to sharply decrease antibacterial activity. nih.gov Conversely, substituents with positive sigma and positive bi values were found to be significantly more active. nih.gov

In one study, a series of imidazo[1,2-a]pyrimidine chalcones were synthesized and evaluated for their antimicrobial activity. derpharmachemica.com These compounds showed excellent to good activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com It was generally observed that the imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives were more active than the corresponding imidazo[1,2-a]pyridine chalcones. derpharmachemica.com

The presence of a halogen, particularly chlorine, or a methyl substituent in the para position on the imidazo[1,2-a]pyrimidine ring has been shown to significantly enhance antibacterial activity. mdpi.com Derivatives with halogenated substituents tend to be more effective against Gram-positive bacteria. mdpi.com

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Chalcone Derivatives (Zone of Inhibition in mm)

Compound E. coli P. aeruginosa S. aureus S. pyogenes
4a 15 16 17 18
4b 18 17 19 16
4c 16 18 17 17
4d 10 12 11 13
4e 17 16 18 17
4f 18 17 16 19
Ciprofloxacin (Standard) 24 26 25 28

Data represents the zone of inhibition at a concentration of 50 µg/mL. derpharmachemica.com

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential as an antifungal agent. derpharmachemica.comnih.gov The search for new antifungal therapies is driven by the emergence of resistance to existing treatments, such as azoles. nih.gov Although imidazo[1,2-a]pyrimidine derivatives have been investigated, they have not yet achieved the desired level of pharmacological properties for clinical use, highlighting the need for further research and development. nih.gov

Molecular docking studies have suggested that these compounds may exert their antifungal activity by interacting with enzymes like CYP51, a key enzyme in fungal cell membrane biosynthesis. nih.gov The activity of imidazo[1,2-a]pyrimidine derivatives against Candida albicans has been a particular focus of these investigations. mdpi.comnih.gov

SAR analysis indicates that the presence of halogenated substituents on the imidazo[1,2-a]pyrimidine ring makes them more active against C. albicans. mdpi.com

Anticancer Research Applications

The imidazo[1,2-a]pyrimidine core is considered a valuable scaffold in the development of anticancer agents, with research exploring various mechanisms of action. dergipark.org.trnih.gov

Derivatives of imidazo[1,2-a]pyrimidine have been synthesized and screened for their cytotoxic activity against various cancer cell lines, including breast cancer lines like MCF-7 and MDA-MB-231. nih.govekb.eg Some of these compounds have shown remarkable inhibition of cancer cell proliferation. nih.gov

For example, certain imine-bearing imidazo[1,2-a]pyrimidine derivatives have demonstrated significant cytotoxic effects. nih.gov The apoptotic mechanism of these compounds has been investigated, with studies indicating that they can induce apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) genes. nih.gov One particular derivative, compound 3d in a study, was found to selectively inhibit the proliferation of MCF-7 and MDA-MB-231 cells at a higher rate than healthy cells. nih.gov

Table 3: Cytotoxic Activity (IC50 in µM) of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound MCF-7 (Breast Cancer) MDA-MB-231 (Breast Cancer) HUVEC (Healthy Cells)
3d 43.4 35.9 71.4
4d 39.0 35.1 57.0

IC50 is the concentration of the compound that inhibits 50% of cell growth. nih.gov

Kinase inhibition is a well-established strategy in cancer therapy, and the imidazo[1,2-a]pyrimidine scaffold has been investigated for its potential in this area. dergipark.org.tr

Researchers have designed and synthesized benzo nih.govnih.govimidazo[1,2-a]pyrimidines as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase, both of which are involved in cell division and are targets for anticancer drugs. dergipark.org.tr Some of the synthesized compounds were able to inhibit both enzymes and showed significant cytotoxic activity against the HCT116 human colon cancer cell line. dergipark.org.tr

Furthermore, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key approach to block angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov While direct evidence for this compound as a VEGFR-2 inhibitor is not prominent, the broader class of pyrimidine derivatives has been extensively studied for this purpose. nih.govresearchgate.net The structural features of these derivatives are crucial for their interaction with the VEGFR-2 active site. nih.gov The related imidazo[1,2-a]pyridine scaffold has also been explored for the development of inhibitors for other receptor tyrosine kinases, such as the insulin-like growth factor-1 receptor. nih.gov This suggests that the imidazo[1,2-a]pyrimidine core could be a viable starting point for designing novel kinase inhibitors for cancer therapy.

Neurological Activity Mechanisms (e.g., GABAA Receptor Agonism)

The neurological effects of imidazo[1,2-a]pyrimidine derivatives, including this compound, are primarily attributed to their interaction with γ-aminobutyric acid type A (GABAA) receptors. These receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. nih.gov The binding of the neurotransmitter GABA to the GABAA receptor induces a conformational change that opens a central chloride ion (Cl⁻) channel. nih.govyoutube.com The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory, calming effect. youtube.comoperamedphys.org

Imidazo[1,2-a]pyrimidine compounds act as positive allosteric modulators, binding to the benzodiazepine (B76468) (BZ) site on the GABAA receptor, which is distinct from the GABA binding site itself. nih.gov This binding enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal. This mechanism is the basis for the anxiolytic (anti-anxiety) and sedative properties observed in this class of compounds. dergipark.org.trnih.gov

Research into analogues has demonstrated that imidazo[1,2-a]pyrimidines can be designed to exhibit functional selectivity for different GABAA receptor subtypes, which are assemblies of different protein subunits (e.g., α1, α2, α3, α5). nih.govnih.gov For instance, selectivity for the α2 and α3 subtypes is associated with anxiolytic effects with minimal sedation, a highly desirable profile for therapeutic agents. nih.gov Studies on the related imidazo[1,2-a]pyridine scaffold have quantified how structural modifications influence binding affinity and efficacy at these subtypes.

Table 1: Functional Activity of Imidazo[1,2-a]pyridine Analogues at GABAA Receptor Subtypes

CompoundReceptor SubtypePotency (EC50)Reference CompoundReference Potency (EC50)
Compound 7fα1β2γ2s3.2 x 10⁻⁸ MZolpidem3.6 x 10⁻⁸ M
Compound 7mα1β2γ2s2.2 x 10⁻⁷ MZolpidem3.6 x 10⁻⁸ M
Compound 7fα2β2γ2sIncreased 4-fold vs α1ZolpidemIncreased 5-fold vs α1
Compound 7mα2β2γ2sIncreased 30-fold vs α1ZolpidemIncreased 5-fold vs α1

Data sourced from studies on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides, demonstrating subtype selectivity. nih.gov

SARS-CoV-2 Antiviral Mechanisms (e.g., ACE2 and Spike Protein Inhibition)

The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of antiviral agents against SARS-CoV-2, the virus responsible for COVID-19. nih.gov The primary mechanism investigated is the inhibition of viral entry into host cells. SARS-CoV-2 initiates infection by using its surface spike glycoprotein (B1211001) to bind to the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govresearchgate.net This protein-protein interaction (PPI) is a critical first step for the virus to attach to and enter human cells. nih.govnih.gov

Derivatives of 2-phenylimidazo[1,2-a]pyrimidine (B97590) have been designed as small-molecule inhibitors that physically block this crucial interaction. nih.gov Through computational molecular docking studies, these compounds have been shown to bind to key residues on both the hACE2 receptor and the viral spike protein. This dual-inhibitor potential prevents the two proteins from interacting, effectively blocking the virus's primary route of entry. nih.gov

The binding affinity of these compounds to the target proteins is a key indicator of their potential efficacy. Molecular modeling has shown that certain imidazo[1,2-a]pyrimidine Schiff base derivatives can achieve remarkable binding affinities, comparable to or even exceeding those of known inhibitors. nih.gov This suggests they may act as effective viral entry inhibitors, preventing SARS-CoV-2 from infecting human cells. nih.gov

Table 2: Molecular Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives Against SARS-CoV-2 Targets

CompoundTarget ProteinBinding Affinity (kcal/mol)
Top-Scoring Imidazo[1,2-a]pyrimidine DerivativehACE2-9.1
Top-Scoring Imidazo[1,2-a]pyrimidine DerivativeSpike Protein-7.3
Angiotensin II (Natural Ligand)hACE2-9.2
MLN-4760 (Inhibitor)hACE2-7.3
Cannabidiolic Acid (CBDA)Spike Protein-5.7

Data from computational studies indicating the potential of imidazo[1,2-a]pyrimidine derivatives to inhibit the SARS-CoV-2 spike-ACE2 interaction. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For the imidazo[1,2-a]pyrimidine scaffold, research has shown that the type and position of chemical substituents on the heterocyclic core and its appended phenyl ring are determinant factors of biological activity. dergipark.org.trnih.gov Modifications can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties across various therapeutic targets, including antimicrobial, anticancer, and anti-inflammatory applications. dergipark.org.trmdpi.comnih.gov The development of potent and selective agents relies on a systematic exploration of these structural modifications.

The biological efficacy of this compound analogues is highly sensitive to the nature and placement of substituents. The methyl group at the para-position of the 2-phenyl ring is a key feature, and modifications at this and other positions have been systematically studied.

On the 2-Phenyl Ring: For antimicrobial activity, substituents on the phenyl ring are a determining factor. dergipark.org.tr The presence of a methyl group or a halogen, particularly chlorine (Cl), at the para-position has been shown to significantly augment antibacterial activity. mdpi.com In contrast, compounds with bromine (Br) or fluorine (F) in the same position tend to show more moderate activity. mdpi.com This suggests that both electronic effects and the size of the substituent play a role in the interaction with the biological target.

On the Imidazo[1,2-a]pyrimidine Core: Modifications to the heterocyclic ring system are also critical. For neurological activity, substituents at the C6 and C8 positions of the related imidazo[1,2-a]pyridine core can dramatically alter affinity and selectivity for central versus peripheral benzodiazepine receptors. nih.gov For antiviral activity against human cytomegalovirus (HCMV), the nature of the C2 substituent was found to be a strong influencer of efficacy. researchgate.netnih.gov

These findings underscore that a delicate balance of steric, electronic, and lipophilic properties, governed by the specific substituents, is required to achieve optimal biological efficacy for a given therapeutic target.

Table 3: Effect of Para-Substituents on the 2-Phenyl Ring on Antimicrobial Activity

Para-SubstituentObserved ActivityRelative Efficacy
-CH₃ (Methyl)Augmented ActivityHigh
-Cl (Chloro)Augmented ActivityHigh
-Br (Bromo)Moderate ActivityModerate
-F (Fluoro)Moderate ActivityModerate

General trends observed in SAR studies of imidazo[1,2-a]pyrimidine derivatives. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of medicinal chemistry that can profoundly influence biological activity. While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to the formation of enantiomers or diastereomers.

These stereoisomers can exhibit significantly different pharmacological profiles. The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral. This chirality results in stereoselective interactions, where one stereoisomer fits into the binding site more effectively than the other, leading to higher affinity and potency.

Although the general principle of stereoselectivity is well-established, specific studies detailing the stereochemical influence on the activity of this compound analogues are not extensively documented in the reviewed literature. However, in the broader context of drug development involving related heterocyclic systems, it is a common strategy to synthesize and test individual enantiomers of a chiral compound. This approach is essential to identify the more active and potentially less toxic isomer (the eutomer) and to understand the complete pharmacological profile of the molecule. Future research on chiral analogues of this compound would be necessary to fully elucidate the impact of stereochemistry on its diverse biological activities.

Derivatization, Analogues, and Chemical Modifications for Research Advancement

Synthesis and Biological Evaluation of Substituted Imidazo[1,2-a]pyrimidine (B1208166) Analogues

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery due to its wide spectrum of biological activities. nih.govresearchgate.net Researchers have synthesized numerous analogues of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine by modifying substituents on the phenyl ring and the pyrimidine (B1678525) core to explore and optimize these activities. These nitrogen-containing fused heterocyclic compounds are of great interest to medicinal chemists. mdpi.com

A common synthetic route involves the condensation reaction between 2-aminopyrimidine (B69317) and α-haloketones, a method established by Chichibabin. nih.govnih.gov Modern approaches also utilize multicomponent reactions, intramolecular cyclizations, and various bond formation strategies to create diverse analogues. rsc.org

The biological evaluation of these analogues has uncovered a wide range of pharmacological properties, including:

Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. researchgate.netnih.gov For instance, a series of imidazo[1,2-a]pyrimidines were identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers like colorectal cancer. nih.gov The most active compounds in this study demonstrated significant downregulation of Wnt target genes such as c-myc and cyclin D1. nih.gov

Antimicrobial and Antifungal Activity: Modifications to the core structure have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govmdpi.com The substituents on the phenyl ring are often a determining factor in the biological activity. dergipark.org.tr

Anti-inflammatory Activity: Researchers have designed and synthesized imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups to enhance their anti-inflammatory properties, with some showing selectivity for COX-2. dergipark.org.tr

Antiviral Activity: The imidazo[1,2-a]pyrimidine scaffold has been investigated for its potential against various viruses, including HIV and hepatitis C. nih.gov

Below is a table summarizing the biological activities of representative substituted imidazo[1,2-a]pyrimidine analogues.

Analogue Structure/Modification Biological Activity Key Findings Reference
Imidazo[1,2-a]pyrimidine-Schiff base derivativesAntiviral (potential against SARS-CoV-2)Showed promising binding affinity to ACE2 and spike proteins in molecular docking studies. nih.gov
Imidazo[1,2-a]pyridines and -pyrimidinesWnt/β-catenin signaling inhibitionActive compounds inhibited cell proliferation in cancer cell lines and downregulated Wnt target genes. nih.gov
3-aryl-substituted imidazopyrimidinesAnti-inflammatoryDerivatives with adjacent aryl groups showed anti-inflammatory activity with some COX-2 selectivity. dergipark.org.tr
Imidazo[1,2-a]pyrimidine derivativesAntimicrobialSubstituents on the phenyl ring were found to be crucial for activity against various bacterial strains. mdpi.comdergipark.org.tr
Imidazo[1,2-a]pyrimidine derivativesAntifungalMolecular docking studies suggest potential activity against Candida albicans. nih.gov

Development of Fused Imidazo[1,2-a]pyrimidine Systems (e.g., Benzonih.govnih.govimidazo[1,2-a]pyrimidines)

Fusing additional rings to the imidazo[1,2-a]pyrimidine core, particularly to form benzo nih.govnih.govimidazo[1,2-a]pyrimidines, represents a significant strategy for creating novel chemical entities with diverse applications. rsc.org These fused systems expand the chemical space and can lead to compounds with unique biological and photophysical properties.

The synthesis of these more complex heterocyclic motifs often involves one-pot multicomponent reactions. For example, a facile and atom-economic method for preparing benzo nih.govnih.govimidazo[1,2-a]pyrimidines involves the reaction of a benzaldehyde, ethyl acetoacetate, and 2-aminobenzimidazole, catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions. nih.govrsc.org This approach is advantageous as it is environmentally friendly and minimizes waste. rsc.orgdocumentsdelivered.com

These fused systems are being explored for various applications:

Medicinal Chemistry: Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as dual inhibitors of KSP and Aurora-A kinase for cancer treatment. dergipark.org.tr They are also investigated as potential HIV-1 integrase inhibitors. nih.gov

Materials Science: The extended π-systems of these fused heterocycles make them candidates for use as organoelectronic and fluorescent materials. rsc.org

Chemical Modifications for Targeted Research Applications

Specific chemical modifications of the this compound scaffold are undertaken to achieve precise research goals, such as improving drug-like properties or creating molecular probes.

A critical application of targeted modification is the reduction of metabolism by enzymes like aldehyde oxidase (AO). The imidazo[1,2-a]pyrimidine moiety can be rapidly metabolized by AO, which can limit a compound's therapeutic potential. nih.govresearchgate.net Medicinal chemistry strategies to circumvent this include:

Altering the Heterocycle: Systematically changing the core heterocyclic structure can reduce its susceptibility to AO-mediated oxidation. nih.gov

Blocking the Reactive Site: Introducing substituents at the most probable site of oxidation can sterically hinder the enzyme's access, thereby decreasing the rate of metabolism. nih.gov

Another targeted application is the development of fluorescent probes. By incorporating a fused imidazo[1,2-a]pyridine (B132010) scaffold, researchers have designed and synthesized a fluorescent sensor for detecting Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. rsc.org

Chemogenomic profiling in yeast has revealed that subtle modifications can lead to distinct mechanisms of action. For instance, an imidazo[1,2-a]pyrimidine and an imidazo[1,2-a]pyridine differing by only a single nitrogen atom were found to have different cellular targets, with the former causing nuclear DNA damage and the latter affecting mitochondrial functions. plos.org This highlights how precise chemical modifications can be used to develop selective biological probes. plos.org

Library Generation and High-Throughput Screening in Research

The generation of chemical libraries based on the imidazo[1,2-a]pyrimidine scaffold is a powerful strategy for discovering new bioactive compounds. mdpi.com These libraries, containing a multitude of structurally related analogues, are subjected to high-throughput screening (HTS) against various biological targets to identify "hits."

Various synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, are employed to efficiently generate these libraries. researchgate.netmdpi.comresearchgate.net For example, a convenient synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with Al₂O₃ as a catalyst in solvent-free conditions. mdpi.com

An innovative approach to library screening is collaborative virtual screening. scispace.com In one such effort targeting visceral leishmaniasis, an initial imidazo[1,2-a]pyridine "hit" was used as a "seed" structure. This seed was shared with multiple pharmaceutical partners who then performed in silico similarity searches on their proprietary compound collections. This led to the rapid identification and testing of close analogues and structurally diverse compounds with a similar pharmacophore, successfully expanding the structure-activity relationship (SAR) and improving the antiparasitic activity of the chemical series. scispace.com

This combination of efficient library synthesis and advanced screening techniques accelerates the discovery process, enabling the rapid identification and optimization of novel compounds for a wide range of research applications.

Emerging Research Applications Beyond Biological Studies

Materials Science Applications

The imidazo[1,2-a]pyrimidine (B1208166) core, characterized by its fused aromatic ring system, provides a platform for developing novel materials with interesting photophysical properties. The π-conjugated bicyclic structure is fundamental to its utility in this field. ijrpr.com

Imidazo[1,2-a]pyrimidines are recognized as significant organic fluorophores. nih.gov Their inherent fluorescence is a consequence of the π-conjugated bicyclic structure, which allows for efficient absorption and emission of light. ijrpr.com The specific photophysical characteristics can be fine-tuned by the addition of various substituents to the heterocyclic core and the pendant phenyl ring. nih.gov

Research indicates that the substitution of a proton with a methyl group can increase the fluorescence intensity of the imidazo[1,2-a]azine scaffold. nih.gov The 4-methylphenyl group (p-tolyl group) on the C2 position of the target compound contains such a substituent. Generally, imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives are known to exhibit strong emission in the blue and violet regions of the electromagnetic spectrum. ijrpr.com While specific quantitative data for 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine is not extensively detailed in the reviewed literature, studies on closely related derivatives highlight the fluorescent potential of this class of compounds. For instance, various 4-(aryl)benzo ijrpr.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized and confirmed to be fluorescent in both solution and solid states. nih.govmdpi.com

The table below shows photophysical data for a related compound, 4-(p-tolyl)-benzo ijrpr.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile, which illustrates the typical fluorescent properties of this structural family.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF, %)
THF3675171507.5
Dichloromethane3705351654.7
Acetonitrile3645441801.5
Ethanol (B145695)3645481840.8

This data is for the related compound 4-(p-tolyl)-benzo ijrpr.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile and serves to illustrate the fluorescent properties of the scaffold. nih.gov

These fluorescent properties make imidazo[1,2-a]pyrimidines candidates for various applications, including as biomarkers and photochemical sensors. nih.gov Furthermore, their utility has been demonstrated in the development of organic light-emitting devices (OLEDs), where an imidazopyrimidine-based compound has been used in an electron transport layer. nih.gov

While the imidazo[1,2-a]pyrimidine scaffold is well-established as a fluorophore, dedicated research into the phosphorescent properties of this compound is not prominent in the available scientific literature. The primary focus of photophysical studies on this class of compounds has been on their intense and tunable fluorescence. Although related materials are being investigated for applications like OLEDs, which can utilize either fluorescent or phosphorescent emitters, the current body of research predominantly highlights the fluorescence characteristics of the imidazo[1,2-a]pyrimidine core. nih.gov

Corrosion Inhibition Studies

The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising candidate for the protection of metals against corrosion, particularly for mild steel in acidic environments. frontiersin.org The efficacy of these compounds stems from their molecular structure, which includes multiple adsorption centers such as nitrogen atoms in the fused heterocyclic rings and the π-electrons of the aromatic system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosive process. frontiersin.org

Studies on various imidazo[1,2-a]pyrimidine derivatives have demonstrated excellent corrosion inhibition performance. nih.govrsc.org For example, certain Schiff base derivatives have shown inhibition efficiencies exceeding 96% for mild steel in 1.0 M HCl solution. nih.gov The inhibition mechanism is typically of a mixed-type, meaning the compounds retard both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. frontiersin.org

While specific studies on this compound were not found, a detailed investigation of its close structural analog, 2-(4-methylphenyl)imidazo[1,2-a]pyridine (B183159) , provides significant insight into its potential as a corrosion inhibitor. theaic.org This compound was studied using the gravimetric analysis method on mild steel in 0.5 M and 1.0 M HCl solutions at various temperatures. theaic.org The results showed that its inhibition efficiency is dependent on both its concentration and the temperature of the solution. theaic.org The inhibitor molecules were found to adsorb onto the mild steel surface, a process that follows the Langmuir adsorption isotherm model. theaic.org

The research findings for this closely related pyridine (B92270) analog are summarized in the table below, showcasing the corrosion rate and inhibition efficiency at different concentrations in 1 M HCl at 303 K.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (η%)
023.14-
508.6462.66
1006.1573.42
1504.3981.02
2003.2785.86

Data from gravimetric analysis of the analog 2-(4-methylphenyl)imidazo[1,2-a]pyridine on mild steel in 1 M HCl for 2 hours at 303 K. theaic.org

The data clearly indicates that as the concentration of the inhibitor increases, the corrosion rate of mild steel decreases significantly, leading to a higher inhibition efficiency. theaic.org This protective action is attributed to the formation of a stable adsorbed layer on the metal surface, which isolates it from the aggressive acidic medium. theaic.org Given the structural similarity, this compound is expected to exhibit comparable or potentially enhanced corrosion inhibition properties.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of imidazo[1,2-a]pyrimidines, including 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine, is a focal point of extensive research aimed at improving efficiency, yield, and environmental sustainability. rsc.orgmdpi.com Traditional methods, such as the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, are being supplemented and replaced by more advanced strategies. nih.gov

Future research is directed towards the development of methodologies that offer higher yields and milder reaction conditions. mdpi.com Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for imidazo[1,2-a]pyrimidine (B1208166) derivatives. mdpi.com

Novel Catalytic Systems: Researchers are exploring the use of various catalysts to enhance reaction efficiency. For instance, the use of basic Alumina (B75360) (Al₂O₃) has been investigated as an environmentally friendly catalytic system, although yield optimization remains a consideration. mdpi.com Gold nanoparticles have also been employed to catalyze the synthesis under green chemistry conditions, offering high yields and an eco-friendly process. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienayme reaction, provide a powerful tool for constructing complex imidazo[1,2-a]pyrimidine structures in a single step, which is highly efficient for creating libraries of compounds for biological screening. researchgate.net

Solvent-Free and Metal-Free Conditions: To align with the principles of green chemistry, methods that eliminate the need for hazardous solvents and metal catalysts are being developed. Brønsted acidic ionic liquids, for example, have been used as recyclable catalysts in solvent-free conditions, minimizing waste and the risk of metal contamination in pharmaceutical products. rsc.org

These advanced synthetic strategies are crucial for the large-scale and cost-effective production of this compound and its analogs, facilitating further research and development.

Table 1: Comparison of Modern Synthetic Methodologies for Imidazo[1,2-a]pyrimidines
MethodologyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to heat the reaction.Reduced reaction times, improved yields. mdpi.com
Gold Nanoparticle CatalysisEmploys gold nanoparticles as a catalyst in a green solvent.High efficiency, environmentally friendly, mild conditions. mdpi.com
Al₂O₃ CatalysisUtilizes basic alumina as a catalyst, often under solvent-free conditions.Environmentally friendly, low toxicity, high surface area. mdpi.com
Brønsted Acidic Ionic Liquid CatalysisUses ionic liquids as recyclable catalysts under solvent-free conditions.Metal-free, recyclable catalyst, atom-economical. rsc.org
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form the final product.High efficiency, operational simplicity, rapid library generation. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound is poised to accelerate research significantly. mdpi.comstmjournals.com These methods provide deep insights into molecular properties, interactions, and potential biological activities before synthesis, saving time and resources. nih.gov

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure, molecular orbitals (e.g., HOMO-LUMO), and molecular electrostatic potential of imidazo[1,2-a]pyrimidine derivatives. nih.govmdpi.com This information helps in understanding the molecule's reactivity and interaction patterns. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For imidazo[1,2-a]pyrimidines, docking studies have been used to investigate interactions with targets like the COX-2 enzyme, providing a rationale for observed biological activity and guiding the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize. nih.govmdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug development. researchgate.net These models assess the drug-likeness of compounds like this compound, identifying potential liabilities before costly experimental studies are undertaken. nih.gov

The integration of these computational tools allows for a rational, data-driven approach to designing novel derivatives with optimized properties. mdpi.com

Table 2: Application of Computational Models in Imidazo[1,2-a]pyrimidine Research
Computational MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Calculation of electronic properties.Understanding of molecular stability, reactivity, and interaction sites. nih.govmdpi.com
Molecular DockingPredicting binding modes to biological targets.Identification of key interactions with active site residues; rationalizing selectivity. nih.govnih.gov
3D-QSARCorrelating molecular structure with biological activity.Predicting the potency of new analogs; guiding structural modifications. mdpi.com
ADMET PredictionAssessing drug-like properties.Early identification of potential pharmacokinetic and toxicity issues. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes over time.Assessing the stability of binding poses and conformational changes. stmjournals.commdpi.com

Exploration of New Biological Targets and Mechanistic Insights

The imidazo[1,2-a]pyrimidine scaffold is recognized for its broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry. rsc.orgnih.gov While activities such as anticancer, antimicrobial, and anti-inflammatory effects are known, future research is focused on identifying novel biological targets and elucidating the underlying mechanisms of action. researchgate.netnih.gov

Promising areas of exploration include:

Antituberculosis Agents: The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates new therapeutic agents. Imidazo[1,2-a]pyridine (B132010), a closely related scaffold, has yielded potent inhibitors of Mycobacterium tuberculosis, such as Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex involved in cellular energy production. nih.gov This provides a strong rationale for exploring this compound and its analogs as potential anti-TB agents. nih.gov

Wnt/β-catenin Signaling Pathway Inhibitors: Deregulation of the Wnt/β-catenin signaling pathway is implicated in various cancers, particularly colorectal cancer. nih.gov Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway, downregulating target genes like c-myc and cyclin D1. Further investigation into this mechanism could lead to new cancer therapies. nih.gov

Kinase Inhibitors: Kinases are critical targets in oncology. Derivatives of the related benzo mdpi.comresearchgate.netimidazo[1,2-c]pyrimidine scaffold have shown inhibitory activity against anaplastic lymphoma kinase (ALK), a key driver in certain cancers. researchgate.net Given the structural similarity, screening this compound against a panel of kinases is a logical next step.

Antiviral Applications: The scaffold has shown potential as an antiviral agent, for instance, by inhibiting influenza A virus entry through targeting hemagglutinin. researchgate.net With the constant threat of viral pandemics, exploring its efficacy against other viruses, such as SARS-CoV-2, is a timely research direction. nih.gov

Understanding how these compounds interact with their targets at a molecular level is crucial for optimizing their efficacy and selectivity.

Integration of this compound in Multifunctional Research Platforms

The versatile nature of the this compound scaffold makes it an ideal candidate for integration into multifunctional research platforms. This involves designing single molecules that can perform multiple tasks, such as simultaneous imaging and therapy (theranostics) or targeting multiple biological pathways.

Future applications in this area could include:

Dual-Target Inhibitors: In complex diseases like cancer, targeting a single pathway can lead to resistance. Designing derivatives of this compound that can inhibit two distinct targets simultaneously (e.g., a kinase and a signaling pathway) could offer a more robust therapeutic effect.

Fluorescent Probes: By incorporating fluorophores into the imidazo[1,2-a]pyrimidine structure, researchers can create chemical probes to visualize biological processes or specific targets within cells. This has been demonstrated with related imidazo[1,2-a]pyridine compounds used to visualize receptors. dergipark.org.tr

Hybrid Molecules: The core scaffold can be chemically linked to other pharmacophores to create hybrid molecules with combined biological activities. For example, combining the scaffold with a known cytotoxic agent could lead to a compound with enhanced anticancer properties and a novel mechanism of action. rsc.org

These integrated platforms leverage the core properties of the scaffold to create sophisticated tools for both basic research and therapeutic development.

Challenges and Opportunities in Imidazo[1,2-a]pyrimidine Research

Despite the immense potential of the imidazo[1,2-a]pyrimidine scaffold, several challenges must be addressed to translate laboratory findings into clinical applications. These challenges, however, also present significant opportunities for innovation.

Challenges:

Drug Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a major hurdle. nih.gov For instance, in tuberculosis treatment, resistant strains of M. tuberculosis pose a significant threat. nih.gov

Physicochemical Properties: Some fused bicyclic ring systems, including imidazo-fused heterocycles, can suffer from poor physicochemical properties, such as low aqueous solubility and high lipophilicity, which can negatively impact their pharmacokinetic profiles. nih.gov

Selectivity: Achieving high selectivity for a specific biological target over others is critical to minimize off-target effects. The broad bioactivity of the scaffold means that careful structural modification is needed to fine-tune its selectivity.

Opportunities:

Combating Resistance: The scaffold offers an opportunity to develop agents with novel mechanisms of action that can bypass existing resistance pathways. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Medicinal chemistry strategies like scaffold hopping (replacing the core structure with a different but functionally similar one) and bioisosteric replacement can be used to improve physicochemical and pharmacokinetic properties while retaining biological activity. nih.govnih.gov

Expanding Biological Exploration: There is a significant opportunity to screen imidazo[1,2-a]pyrimidine libraries against a wider range of biological targets, potentially uncovering entirely new therapeutic applications for this versatile chemical class. mdpi.com

Overcoming these challenges through continued research and innovative chemical design will be key to unlocking the full therapeutic potential of this compound and related compounds.

Q & A

Q. What are the most efficient synthetic routes for 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A three-component one-pot Biginelli reaction using substituted aldehydes, urea/thiourea, and β-ketoesters has been optimized for high yields (70–85%) under reflux conditions in ethanol with catalytic HCl . Microwave-assisted synthesis reduces reaction time (10–15 minutes) while maintaining yields comparable to conventional methods, with Pd-catalyzed cross-coupling enabling functionalization of the imidazo[1,2-a]pyrimidine core .

Q. How are imidazo[1,2-a]pyrimidine derivatives characterized structurally, and what spectroscopic techniques are critical for validation?

Characterization relies on a combination of FT-IR (to confirm functional groups like C=N and C-Br), 1H^1 \text{H} and 13C^13 \text{C} NMR (to assign aromatic protons and substituent positions), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is used to resolve ambiguities in regiochemistry, particularly for brominated derivatives (e.g., 6-bromo-2-(4-nitrophenyl) analogs) .

Q. What biological activities are associated with this compound, and how are these activities evaluated experimentally?

The core scaffold exhibits antimicrobial, anticancer, and anti-inflammatory properties. Standard assays include:

  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values: 2–16 µg/mL) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values ranging 5–20 µM .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits, with selectivity ratios >10 compared to COX-1 .

Advanced Research Questions

Q. How can synthetic protocols for imidazo[1,2-a]pyrimidines be optimized to address low yields in halogenated derivatives?

Bromination at the C6 position often suffers from side reactions. Strategies include:

  • Using NBS (N-bromosuccinimide) in DMF at 0°C to minimize over-bromination .
  • Catalytic hydrogenation with Pd/C (10% w/w) under 30 psi H2_2 to reduce nitroso intermediates without ring saturation .
  • Solvent optimization: Acetonitrile improves regioselectivity over DMSO in Suzuki-Miyaura couplings .

Q. How do researchers resolve contradictions in reported biological efficacy across structurally similar derivatives?

Discrepancies arise from substituent effects. For example:

  • 2-(4-Nitrophenyl) analogs show higher antimicrobial activity than methylphenyl derivatives due to electron-withdrawing groups enhancing membrane penetration .
  • Methyl groups at C7 improve metabolic stability but reduce solubility, impacting in vivo efficacy . Validation involves comparative SAR studies, ADMET profiling (e.g., LogP, polar surface area), and dose-response assays across multiple cell lines .

Q. What methodologies are used for ADMET profiling of imidazo[1,2-a]pyrimidine derivatives, and how can computational tools enhance this process?

Key parameters include:

  • Absorption : Caco-2 permeability assays and PAMPA (parallel artificial membrane permeability assay).
  • Metabolism : CYP450 inhibition screening using human liver microsomes.
  • Toxicity : Ames test for mutagenicity and hERG binding assays. Computational tools like SwissADME and AutoDock Vina predict LogD (optimal range: 1–3), bioavailability scores, and target binding affinities. For example, triaryl-substituted derivatives with polar morpholine groups show improved CNS penetration .

Q. How can selective functionalization of the imidazo[1,2-a]pyrimidine core be achieved for targeted drug design?

  • C2 position : Electrophilic aromatic substitution (EAS) with arylboronic acids via Suzuki coupling .
  • C5-C8 positions : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) to install methoxy or nitro groups .
  • N1 modification : Mannich reactions with secondary amines to enhance solubility (e.g., morpholine derivatives) .

Q. What computational strategies are employed to design imidazo[1,2-a]pyrimidine derivatives with dual kinase inhibitory activity?

Molecular docking (e.g., Glide, GOLD) against co-crystal structures of Aurora-A and KSP kinases identifies critical interactions:

  • Hydrogen bonding with hinge regions (e.g., Glu211 in Aurora-A).
  • Hydrophobic packing with DFG motifs. QSAR models prioritize substituents with balanced steric (molar refractivity <90) and electronic (Hammett σ <0.5) properties .

Q. How does catalytic hydrogenation affect the imidazo[1,2-a]pyrimidine scaffold, and what are the implications for prodrug development?

Partial hydrogenation of the imidazole ring (e.g., converting C2-C3 double bonds to single bonds) increases metabolic stability but reduces aromatic conjugation, altering UV absorbance (λmax_{\text{max}} shifts from 290 nm to 265 nm). This is leveraged in prodrugs activated by hepatic reductases .

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